molecular formula C24H23N5O3S B2795416 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1203197-09-4

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No. B2795416
CAS RN: 1203197-09-4
M. Wt: 461.54
InChI Key: SHZQBTFCNSLSAZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H23N5O3S and its molecular weight is 461.54. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Research has been conducted on the synthesis and structural analysis of related compounds. For instance, Skladchikov, Suponitskii, and Gataullin (2013) explored the synthesis and heck cyclization of atropisomers related to this compound (Skladchikov, Suponitskii, & Gataullin, 2013).

Biological and Pharmacological Activities

  • Antimicrobial Activity : Bondock, Rabie, Etman, and Fadda (2008) synthesized compounds incorporating a moiety similar to the one and evaluated their antimicrobial activity (Bondock, Rabie, Etman, & Fadda, 2008).
  • Antioxidant Activity : Chkirate et al. (2019) studied pyrazole-acetamide derivatives (related to the compound ) for their antioxidant activity, revealing significant antioxidant properties (Chkirate et al., 2019).

Enzyme Inhibition Studies

  • α-Glucosidase and Acetylcholinesterase Inhibition : Abbasi et al. (2019) investigated related compounds for their inhibitory activity against α-glucosidase and acetylcholinesterase, showing potential therapeutic applications (Abbasi et al., 2019).

Molecular Docking and In Vitro Screening

  • Molecular Docking Studies : Flefel et al. (2018) conducted molecular docking and in vitro screening of related compounds, showing potential as antimicrobial and antioxidant agents (Flefel et al., 2018).

  • Synthesis of Related Compounds : Additional studies have focused on the synthesis of compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide, exploring their potential biological activities (Bialy & Gouda, 2011); (Gouda et al., 2010).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c1-14-4-6-18(10-15(14)2)29-23-19(12-25-29)16(3)27-28-24(23)33-13-22(30)26-17-5-7-20-21(11-17)32-9-8-31-20/h4-7,10-12H,8-9,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZQBTFCNSLSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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